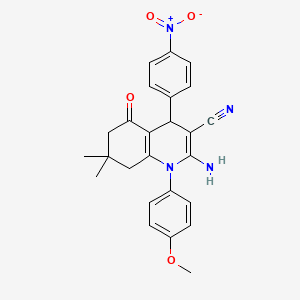![molecular formula C21H13Cl2N3O5 B11545783 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of a benzoxazole ring, a dichlorophenyl group, and a nitrophenol moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-methoxy-4-nitrophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
Uniqueness
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to the presence of the methoxy group at the 6-position and the nitro group at the 4-position of the phenol ring. These functional groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13Cl2N3O5 |
|---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C21H13Cl2N3O5/c1-30-19-9-14(26(28)29)6-12(20(19)27)10-24-13-3-5-18-17(8-13)25-21(31-18)11-2-4-15(22)16(23)7-11/h2-10,27H,1H3 |
InChI Key |
OOBKKJWWJKKTKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545702.png)
![2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11545712.png)
![2-(N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido)-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B11545718.png)
![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B11545806.png)
